molecular formula C9H16N2O2S B15222070 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide

4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide

Cat. No.: B15222070
M. Wt: 216.30 g/mol
InChI Key: MIEYHKCJSUCHJB-UHFFFAOYSA-N
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Description

4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide is a heterocyclic compound that features a thiomorpholine ring with a cyclopropyl group and an imino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and a thiourea derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or catalysts.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. The thiomorpholine ring can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.

    Cyclopropyl-containing Compounds: Compounds with cyclopropyl groups attached to different scaffolds.

    Imino-containing Compounds: Compounds with imino groups attached to various heterocyclic rings.

Uniqueness

4-(Cyclopropyl(imino)methyl)-3-methylthiomorpholine 1,1-dioxide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

cyclopropyl-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine

InChI

InChI=1S/C9H16N2O2S/c1-7-6-14(12,13)5-4-11(7)9(10)8-2-3-8/h7-8,10H,2-6H2,1H3

InChI Key

MIEYHKCJSUCHJB-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CCN1C(=N)C2CC2

Origin of Product

United States

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